molecular formula C12H10N2O B15251041 6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde CAS No. 211382-46-6

6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde

Cat. No.: B15251041
CAS No.: 211382-46-6
M. Wt: 198.22 g/mol
InChI Key: MYMTXKSWWOINRT-UHFFFAOYSA-N
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Description

6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde is an organic compound that belongs to the bipyridine family It is characterized by the presence of a methyl group and a carbaldehyde group attached to the bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 6-methyl-2,2’-bipyridine.

    Formylation Reaction: The methyl group is then converted to a carbaldehyde group through a formylation reaction.

Industrial Production Methods

While specific industrial production methods for 6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Halogenating agents, nucleophiles, under controlled temperature and pH.

Major Products

    Oxidation: 6’-Methyl-[2,2’-bipyridine]-6-carboxylic acid.

    Reduction: 6’-Methyl-[2,2’-bipyridine]-6-methanol.

    Substitution: Various substituted bipyridine derivatives depending on the reagents used.

Scientific Research Applications

6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde primarily involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the metal ion and the specific application. For example, in catalysis, the metal-ligand complex can facilitate electron transfer reactions, while in biological systems, it can interact with biomolecules to exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde is unique due to the presence of both a methyl and a carbaldehyde group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and various research applications .

Biological Activity

6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde is a derivative of bipyridine, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with aldehydes or other electrophiles. The process may include various methods such as condensation reactions and metal-catalyzed transformations. The detailed synthetic route often requires optimization to enhance yield and purity.

Antimicrobial Activity

Bipyridine derivatives have been extensively studied for their antimicrobial properties. Compounds similar to this compound have shown variable activity against various strains of bacteria and fungi. For instance, studies indicate that certain bipyridine derivatives exhibit significant antibacterial activity against Escherichia coli and antifungal activity against Candida albicans .

CompoundActivity TypeTarget OrganismReference
6hAntibacterialE. coli
5c, 5gAntifungalC. albicans

Antitumor Activity

Research has indicated that bipyridine derivatives can possess antitumor properties. For example, compounds containing similar structural motifs have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. In one study, derivatives exhibited IC50 values indicating effective cytotoxicity against HepG-2 and HCT-116 cell lines .

CompoundCell LineIC50 (µg/mL)Reference
Derivative AHepG-26.9
Derivative BHCT-11613.6

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Response : Some studies suggest that bipyridine derivatives can modulate oxidative stress responses in cells, contributing to their anticancer effects .

Case Studies

Several case studies illustrate the biological potential of bipyridine derivatives:

  • Antimicrobial Screening : A series of synthesized bipyridine compounds were screened for antimicrobial activity, revealing significant effects against both Gram-positive and Gram-negative bacteria .
  • Antitumor Efficacy : In vitro studies on various cancer cell lines demonstrated that certain bipyridine derivatives could effectively induce apoptosis in malignant cells, with mechanisms involving reactive oxygen species generation .
  • Phytochemical Analysis : A comparative study on natural products containing bipyridine structures showed enhanced biological activities when modified with functional groups such as aldehydes or ketones .

Properties

IUPAC Name

6-(6-methylpyridin-2-yl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9-4-2-6-11(13-9)12-7-3-5-10(8-15)14-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMTXKSWWOINRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC(=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50781211
Record name 6'-Methyl[2,2'-bipyridine]-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50781211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211382-46-6
Record name 6'-Methyl[2,2'-bipyridine]-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50781211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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